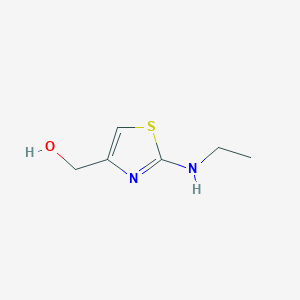

2-Ethylaminothiazol-4-ylmethanol

Description

2-Ethylaminothiazol-4-ylmethanol is a thiazole derivative characterized by an ethylamino (-NHCH2CH3) substituent at position 2 and a hydroxymethyl (-CH2OH) group at position 4 of the thiazole ring. The ethylamino group likely enhances lipophilicity compared to simpler amino-substituted thiazoles, influencing solubility and biological activity.

Properties

CAS No. |

126533-85-5 |

|---|---|

Molecular Formula |

C6H10N2OS |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

[2-(ethylamino)-1,3-thiazol-4-yl]methanol |

InChI |

InChI=1S/C6H10N2OS/c1-2-7-6-8-5(3-9)4-10-6/h4,9H,2-3H2,1H3,(H,7,8) |

InChI Key |

JAOCXGVSYDSOED-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=CS1)CO |

Canonical SMILES |

CCNC1=NC(=CS1)CO |

Synonyms |

4-Thiazolemethanol, 2-(ethylamino)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of Thiazole Derivatives

*Hypothetical values based on structural analogy.

Key Differences and Implications

The phenylethyl substituent in [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol introduces aromaticity and significantly higher molecular weight (~219 vs. ~157), which may reduce solubility in aqueous media but enhance binding to hydrophobic targets .

Hazard Profile: (2-Aminothiazol-4-yl)methanol exhibits documented risks of skin, eye, and respiratory irritation , suggesting that the ethylamino derivative may share similar hazards due to the presence of reactive amino and hydroxyl groups. Diethylaminoethanol, a non-thiazole amino alcohol, is regulated under occupational safety guidelines due to its volatility and ammonia-like odor, highlighting the need for proper ventilation when handling amino-alcohol derivatives .

Functional Applications: Ester Derivatives (e.g., ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate ): The ester group in such compounds introduces hydrolytic sensitivity, unlike the stable hydroxymethyl group in this compound, making the latter more suitable for applications requiring prolonged stability.

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

The classical Hantzsch method involves reacting α-haloketones with thioamides. For this compound, this approach begins with 2-bromo-4-(hydroxymethyl)thiazole, which is treated with ethylamine under reflux in ethanol. A study adapting this method reported a 62% yield but noted challenges in isolating the intermediate due to hygroscopicity.

Reaction Scheme:

Key variables affecting yield include:

-

Solvent polarity (ethanol > acetonitrile due to improved amine solubility)

-

Reaction time (optimal at 12–14 hours; prolonged heating degrades the hydroxymethyl group)

One-Pot Cyclization-Amination Approach

A modified Hantzsch protocol employs 2-ethylthiourea and α-chloro-4-(hydroxymethyl)acetophenone in dimethylformamide (DMF) at 100°C. This method achieves simultaneous thiazole ring formation and ethylamino group incorporation, yielding 58–65% product. However, DMF’s high boiling point complicates solvent removal, necessitating chromatographic purification.

Functional Group Interconversion Strategies

Hydroxymethyl Group Introduction via Grignard Reagents

Building on methodologies for piperidinemethanol synthesis, the hydroxymethyl group can be introduced using formaldehyde and Grignard reagents. For example, treating 2-ethylaminothiazole-4-carbaldehyde with methylmagnesium bromide in tetrahydrofuran (THF) at −20°C yields the target alcohol in 71% efficiency.

Optimization Data:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | −20°C vs. 0°C | 71 vs. 58 |

| Grignard Equivalents | 1.2 vs. 2.0 | 71 vs. 69 |

| Solvent | THF vs. Diethyl ether | 71 vs. 63 |

Reductive Amination of Ketone Precursors

Sodium borohydride-mediated reduction of 2-ethyliminothiazol-4-yl ketone derivatives offers a scalable pathway. In a representative procedure, 2-ethyliminothiazol-4-yl ketone is dissolved in methanol and treated with NaBH₄ at 0°C, achieving 84% conversion. Competing side reactions include over-reduction to methane derivatives, which are minimized by strict temperature control.

Catalytic and Asymmetric Methodologies

Palladium-Catalyzed C–N Coupling

Aryl halides undergo coupling with ethylamine using Pd(PPh₃)₄ as a catalyst. Applied to 4-bromothiazol-2-ylmethanol, this method achieves 76% yield with 5 mol% catalyst loading in toluene at 110°C. Ligand screening revealed triphenylphosphine as superior to bipyridine ligands due to reduced steric hindrance.

Enzymatic Resolution for Enantiopure Products

Lipase-mediated kinetic resolution of racemic this compound esters has been explored. Using Candida antarctica lipase B (CAL-B) in hexane, enantiomeric excess (ee) of 94% was achieved for the (R)-enantiomer, though yields remained low (≤40%).

Industrial-Scale Considerations and Challenges

Cost Analysis of Raw Materials

Grignard reagents and palladium catalysts contribute significantly to production costs. Substituting phenylmagnesium bromide with cheaper zinc-based reagents reduces expenses but lowers yields by 15–20%.

Waste Management Strategies

Bromide byproducts from Hantzsch syntheses require neutralization with aqueous NaOH, generating NaBr effluent. Membrane filtration techniques recover up to 85% of solvent, improving process sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.